molecular formula C14H24N4O B2870551 2-cyclopentyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide CAS No. 2034438-62-3

2-cyclopentyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide

Cat. No.: B2870551
CAS No.: 2034438-62-3
M. Wt: 264.373
InChI Key: DSELDKUVWCFRQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopentyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide is a synthetic organic compound with a molecular formula of C14H24N4O and a molecular weight of 264.373 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide typically involves multiple steps, starting with the preparation of the cyclopentyl and triazole moieties. The cyclopentyl group can be synthesized through a cyclization reaction of a suitable precursor, while the triazole ring can be formed via a [3+2] cycloaddition reaction, often referred to as the Huisgen cycloaddition.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The process would require the use of specialized equipment and adherence to safety protocols to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can vary widely, but they typically include derivatives with altered functional groups or structural modifications that can be further utilized in research or industrial applications.

Scientific Research Applications

2-cyclopentyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide has several scientific research applications:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a tool in biological studies to understand molecular interactions and pathways.

  • Medicine: : Potential therapeutic applications could be explored, particularly in the development of new drugs.

  • Industry: : The compound's unique properties may be harnessed for various industrial processes.

Mechanism of Action

The mechanism by which 2-cyclopentyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to receptors or enzymes, thereby modulating biological processes.

Comparison with Similar Compounds

. Similar compounds might include other triazole derivatives or synthetic cannabinoids, but the specific combination of cyclopentyl and triazole groups in this compound provides distinct properties and uses.

List of Similar Compounds

  • Other triazole derivatives: : Compounds containing triazole rings with different substituents.

  • Synthetic cannabinoids: : Compounds designed to mimic the effects of natural cannabinoids.

Properties

IUPAC Name

2-cyclopentyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-11(2)13(10-18-15-7-8-16-18)17-14(19)9-12-5-3-4-6-12/h7-8,11-13H,3-6,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSELDKUVWCFRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)CC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.